molecular formula C11H15NO B14812326 2-Cyclopropoxy-N,5-dimethylaniline

2-Cyclopropoxy-N,5-dimethylaniline

Cat. No.: B14812326
M. Wt: 177.24 g/mol
InChI Key: MUNZYNUMEWOPJA-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N,5-dimethylaniline is a substituted aniline derivative characterized by a cyclopropoxy group at the ortho position (C2), an N-methyl group, and a methyl group at the para position (C5). The cyclopropoxy moiety introduces steric bulk and electronic effects due to its strained three-membered ring and oxygen atom, which may influence reactivity, solubility, and metabolic pathways.

However, structurally related dimethylanilines are utilized in polymer chemistry (e.g., corrosion-resistant coatings) and as intermediates in pharmaceuticals or agrochemicals . Its cyclopropoxy group may confer unique stability or bioactivity, warranting further investigation.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-cyclopropyloxy-N,5-dimethylaniline

InChI

InChI=1S/C11H15NO/c1-8-3-6-11(10(7-8)12-2)13-9-4-5-9/h3,6-7,9,12H,4-5H2,1-2H3

InChI Key

MUNZYNUMEWOPJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-N,5-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2,5-dimethylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-N,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of nitro, halogen, or sulfonyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, halogen, or sulfonyl derivatives.

Scientific Research Applications

2-Cyclopropoxy-N,5-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N,5-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. The cyclopropoxy group can also interact with cellular membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural analogs, emphasizing substituent effects on reactivity, toxicity, and applications. Key compounds include 2,6-dimethylaniline , 3,5-dimethylaniline , and 2-Chloro-4,5-dimethylaniline .

Chemical Structure and Substituent Effects
Compound Substituents Key Structural Features
2-Cyclopropoxy-N,5-dimethylaniline C2: Cyclopropoxy, C5: Me, N: Me Bulky cyclopropoxy group introduces steric hindrance; electron-withdrawing oxygen alters ring electronics.
2,6-Dimethylaniline C2: Me, C6: Me Symmetric methyl groups enhance metabolic activation to DNA-reactive intermediates.
3,5-Dimethylaniline C3: Me, C5: Me Asymmetric methyl groups reduce steric hindrance, facilitating electrophilic substitution.
2-Chloro-4,5-dimethylaniline C2: Cl, C4: Me, C5: Me Chlorine acts as a strong electron-withdrawing group, increasing electrophilicity at adjacent positions.
Reactivity and Toxicity
Compound DNA Adduct Formation Efficiency Metabolic Activation Pathway Toxicity Profile
This compound Not reported (inferred low) Potential N-hydroxylation hindered by steric bulk Unknown; cyclopropane may reduce bioavailability.
2,6-Dimethylaniline High (33–58% adduct yield) Cytochrome P450-mediated N-oxidation Carcinogenic (TD50: 50 mg/kg in mice)
3,5-Dimethylaniline Moderate (20–30% adduct yield) N-acetylation followed by oxidation Moderate hepatotoxicity
2-Chloro-4,5-dimethylaniline Not studied Likely dechlorination or aryl hydroxylation Marketed for agrochemicals; toxicity data scarce

Key Findings :

  • Steric Effects : The cyclopropoxy group in this compound likely impedes metabolic activation (e.g., N-hydroxylation), reducing DNA adduct formation compared to 2,6-dimethylaniline .
  • Toxicity Correlation: Methyl groups at ortho/para positions (e.g., 2,6-dimethylaniline) correlate with higher carcinogenicity due to efficient DNA adduct formation .

Key Insights :

  • Corrosion Inhibition : Poly(2,5-dimethylaniline) derivatives exhibit electrochemical activity due to extended conjugation, a property less likely in cyclopropoxy-substituted analogs due to steric disruption .
  • Market Viability : 2-Chloro-4,5-dimethylaniline’s commercial prominence in agrochemicals highlights the impact of halogen substituents on application scope .

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